Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach includes the use of multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyrimidine compounds .
Scientific Research Applications
Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar structure but different biological activities and applications.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents and functional groups, leading to diverse properties and uses.
Triazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with similar structural features but distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-5-7(8(13)14-2)11-9-10-3-4-12(6)9/h3-5H,1-2H3 |
InChI Key |
HFGYCRCKZCKYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC=CN12)C(=O)OC |
Origin of Product |
United States |
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